Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone
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Description
Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that derivatives of Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone show promising results as corrosion inhibitors. For example, a study by Singaravelu and Bhadusha (2022) investigated the inhibitory effect of this compound on the corrosion of mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, attributed to its ability to form a protective layer on the metal surface, thus preventing corrosive agents from accessing the metal. Electrochemical studies supported these findings, indicating the compound acts as a mixed-type inhibitor. This suggests potential applications in industries where corrosion resistance is crucial (Singaravelu & Bhadusha, 2022).
Therapeutic Potential
In another domain, derivatives of this compound have been explored for their therapeutic potential. Hussain et al. (2017) synthesized a series of these derivatives and evaluated their enzyme inhibitory activity. One compound in particular exhibited excellent inhibition against acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases such as Alzheimer's. Additionally, the synthesized compounds showed antibacterial and antifungal activities, indicating their potential as therapeutic agents (Hussain et al., 2017).
Novel Organic Synthesis
Furthermore, research has explored the utility of this compound derivatives in organic synthesis. A study by Reddy et al. (2012) detailed the use of similar compounds in catalyzing the aza-Piancatelli rearrangement, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This work highlights the compound's role in facilitating complex chemical reactions, which could be beneficial in the synthesis of diverse organic molecules (Reddy et al., 2012).
Properties
IUPAC Name |
furan-2-yl-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13-4-2-5-14(12-13)23(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-22-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHRZCNEHKYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.